3,5-Di-tert-butylbenzylmagnesium bromide
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Overview
Description
3,5-Di-tert-butylbenzylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The molecular formula of this compound is C15H23BrMg , and it has a molecular weight of 307.5557 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzylmagnesium bromide is typically prepared by reacting 3,5-Di-tert-butylbenzyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and solvent purity to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butylbenzylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: It can undergo substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous THF, 2-MeTHF.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3,5-Di-tert-butylbenzylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is involved in the synthesis of polymers and other advanced materials.
Chemical Biology: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butylbenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
- 3,5-Di-tert-butylbenzyl bromide
- 3,5-Di-tert-butylbenzyl chloride
- 3,5-Di-tert-butylbenzyl iodide
Comparison: 3,5-Di-tert-butylbenzylmagnesium bromide is unique due to its reactivity as a Grignard reagent, allowing it to form carbon-carbon bonds efficiently. Compared to its halide counterparts, the magnesium bromide derivative is more reactive and versatile in organic synthesis.
Properties
IUPAC Name |
magnesium;1,3-ditert-butyl-5-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23.BrH.Mg/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLKUIBMICHQU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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